molecular formula C11H14O4 B087851 Ethyl 5-ethoxy-2-hydroxybenzoate CAS No. 14160-70-4

Ethyl 5-ethoxy-2-hydroxybenzoate

Cat. No. B087851
CAS RN: 14160-70-4
M. Wt: 210.23 g/mol
InChI Key: BSRPONIXRNBZGU-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-hydroxybenzoate belongs to the class of chemical compounds known as esters, derived from benzoic acid. Esters are known for their fragrant odors and are commonly used in the food, cosmetic, and pharmaceutical industries. This compound, with an ethoxy and a hydroxy substituent on the benzene ring, may exhibit unique chemical and physical properties relevant to these sectors.

Synthesis Analysis

The synthesis of similar ester compounds typically involves esterification reactions where carboxylic acids react with alcohols in the presence of a catalyst. A related synthesis method can be seen in the preparation of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, where starting materials undergo a series of reactions, including condensation and hydrogenation, to yield the ester product (Kucerovy et al., 1997).

Molecular Structure Analysis

The molecular structure of esters and benzoate derivatives is crucial for their reactivity and physical properties. Crystal structure analysis through techniques such as X-ray diffraction offers insights into the arrangement of atoms within the molecule and their spatial orientation. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate reveals significant hydrogen bonding contributing to its stability (Yeong et al., 2018).

Scientific Research Applications

Preservative Efficacy and Toxicity

Ethyl 5-ethoxy-2-hydroxybenzoate, known for its properties as a preservative in various products, has been the subject of toxicity and safety studies. Matthews et al. (1956) found that ethyl esters of p-hydroxybenzoic acid, to which Ethyl 5-ethoxy-2-hydroxybenzoate is related, possess a low order of acute toxicity and may be used safely as preservatives in effective concentrations for foods and drugs, without causing primary irritation on the skin or histological changes in tissues (Matthews et al., 1956).

Pharmacokinetics and Metabolism

The pharmacokinetic behavior and metabolism of ethyl paraben, a compound structurally related to Ethyl 5-ethoxy-2-hydroxybenzoate, has been studied extensively. Kiwada et al. (1980) showed that ethyl paraben undergoes rapid hydrolysis, and its metabolites, primarily p-hydroxybenzoic acid and its conjugates, exhibit rapid clearance from the body. This study suggested that intestinal metabolism and the first-pass effect in the liver significantly contribute to the compound's biological fate (Kiwada, Awazu, & Hanano, 1980).

Estrogenic Activity and Endocrine Disruption

Ethyl 5-ethoxy-2-hydroxybenzoate is related to parabens, a group of chemicals known for their preservative properties and potential estrogenic activity. Lemini et al. (2004) conducted a study that provided evidence of the estrogenicity of parabens through morphometric analysis of uteri from mice treated with these compounds. Their findings suggest that parabens, including ethyl paraben, can induce estrogenic histological changes in the uteri of mice (Lemini et al., 2004).

Environmental Impact and Safety

Studies have also explored the environmental impact and safety of compounds structurally related to Ethyl 5-ethoxy-2-hydroxybenzoate. Gao et al. (2020) investigated the effects of ethyl paraben on the growth and development of Drosophila melanogaster, highlighting its potential to disrupt hormonal balance and affect developmental processes (Gao et al., 2020).

Safety And Hazards

Ethyl 5-ethoxy-2-hydroxybenzoate should be handled with care. Avoid dust formation, breathing vapours, mist or gas. In case of contact with skin or eyes, wash off with plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide .

properties

IUPAC Name

ethyl 5-ethoxy-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPONIXRNBZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403096
Record name ethyl 5-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethoxy-2-hydroxybenzoate

CAS RN

14160-70-4
Record name ethyl 5-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the general method of Example XXIII Part A, 31.2 g (0.20 mole) of ethyl iodide was reacted with 27.3 g (0.15 mole) of ethyl 2,5-dihydroxybenzoate to provide 22 g of white crystalline ethyl 5-ethoxy-2-hydroxybenzoate, m.p. 64°-66° C.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two

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